2-(Bromomethyl)-6-methylbenzo[d]oxazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQJPGRYPTEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylbenzo[d]oxazole typically involves the bromination of 6-methylbenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of 2-(Bromomethyl)-6-methylbenzo[d]oxazole may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the bromomethyl group to a methyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of 6-methylbenzo[d]oxazole
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromomethyl group attached to a benzo[d]oxazole ring system, with a methyl substituent at the 6-position. This unique structure contributes to its reactivity and versatility in various chemical reactions, making it an important intermediate in organic synthesis.
Medicinal Chemistry
2-(Bromomethyl)-6-methylbenzo[d]oxazole has been utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown promising potential in developing pharmaceuticals with various therapeutic properties:
- Antimicrobial Activity : Several derivatives exhibit significant antimicrobial properties, which are critical in combating resistant strains of bacteria and fungi.
- Anticancer Properties : Research indicates that compounds derived from 2-(Bromomethyl)-6-methylbenzo[d]oxazole can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain benzoxazole derivatives possess antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Materials Science
The compound is also explored for its applications in materials science:
- Polymer Development : Its unique structural properties allow it to be incorporated into advanced materials, including polymers and liquid crystals. These materials are essential for electronic and optical applications.
- Fluorescent Dyes : The reactivity of the bromomethyl group enables the synthesis of fluorescent dyes, which are valuable for biological imaging and diagnostic applications .
Chemical Biology
In chemical biology, 2-(Bromomethyl)-6-methylbenzo[d]oxazole serves as a precursor for molecular probes:
- Biological Imaging : The compound's derivatives can be functionalized to create probes that facilitate the visualization of biological processes at the molecular level.
- Diagnostic Applications : Its ability to interact with specific biomolecules makes it suitable for developing diagnostic tools in medical research .
Case Studies and Research Findings
Several studies highlight the effectiveness of 2-(Bromomethyl)-6-methylbenzo[d]oxazole in various applications:
- A study demonstrated the synthesis of benzoxazole-oxadiazole hybrids using this compound as an intermediate. These hybrids showed significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
- Another research focused on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) using 2-(Bromomethyl)-6-methylbenzo[d]oxazole as a key intermediate. The resulting compounds exhibited notable anti-inflammatory and analgesic properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methylbenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key derivatives of benzo[d]oxazole, highlighting substituent-driven variations in properties:
Key Observations:
Reactivity: The bromomethyl group at position 2 in 2-(Bromomethyl)-6-methylbenzo[d]oxazole enhances its utility in nucleophilic substitution reactions compared to non-halogenated analogs like 2-methylbenzo[d]oxazole . In contrast, the carbomethoxy group in Methyl 6-bromobenzo[d]oxazole-2-carboxylate facilitates hydrolysis or transesterification, offering distinct synthetic pathways .
Physical Properties :
- The presence of an indolyl group in 2-(1H-Indol-2-yl)-6-methylbenzo[d]oxazole significantly increases its melting point (200–201°C) due to enhanced aromatic stacking interactions compared to bromomethyl/methyl-substituted derivatives .
- Halogen substituents (e.g., bromo at position 6) generally increase molecular weight and reduce solubility in polar solvents compared to methyl or methoxy groups .
Electron-withdrawing groups (e.g., bromo) at position 6 may deactivate the aromatic ring toward electrophilic substitution, whereas electron-donating groups (e.g., methyl) could enhance reactivity at adjacent positions .
Stability and Handling Considerations
- Bromomethyl-substituted benzo[d]oxazoles are thermally sensitive and may decompose under prolonged heating or UV exposure. For example, photolysis studies of fused oxazole derivatives (e.g., Br-Bpx2) highlight the need for controlled light conditions .
- In contrast, methyl or carbomethoxy derivatives exhibit greater stability, making them suitable for long-term storage .
Q & A
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile brominated by-products.
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
